1-Isopropylpiperidine-2,4-dione
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Overview
Description
1-Isopropylpiperidine-2,4-dione is a heterocyclic compound with the molecular formula C8H13NO2. It is a derivative of piperidine, characterized by the presence of an isopropyl group at the nitrogen atom and two carbonyl groups at the 2 and 4 positions of the piperidine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various pharmaceuticals and natural products.
Preparation Methods
The synthesis of 1-Isopropylpiperidine-2,4-dione can be achieved through several methods:
Carbonyl Compound Transformations: Traditional methods involve the transformation of carbonyl compounds.
Anionic Enolate Rearrangements: Novel methods include the use of anionic enolate rearrangements, which provide a more efficient and selective route to the compound.
Industrial Production: Industrially, the compound can be synthesized using continuous flow reactions, which offer advantages in terms of scalability and process control.
Chemical Reactions Analysis
1-Isopropylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the carbonyl oxygen.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include diketones, diols, and substituted piperidines .
Scientific Research Applications
1-Isopropylpiperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is a precursor in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
1-Isopropylpiperidine-2,4-dione can be compared with other similar compounds such as:
Piperidine-2,4-dione: Lacks the isopropyl group, resulting in different reactivity and biological activity.
1-Methylpiperidine-2,4-dione: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.
1-Ethylpiperidine-2,4-dione: Similar to this compound but with an ethyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-propan-2-ylpiperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(2)9-4-3-7(10)5-8(9)11/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCLLHRRMYASIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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